Cas no 134046-78-9 (N-(4-phenoxyphenyl)prop-2-enamide)
N-(4-phenoxyphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-phenoxyphenyl)prop-2-enamide
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- MDL: MFCD12091155
- Inchi: 1S/C15H13NO2/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h2-11H,1H2,(H,16,17)
- InChI Key: MEKQGWMFJFNYOY-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC2=CC=CC=C2)C=C1)(=O)C=C
N-(4-phenoxyphenyl)prop-2-enamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-phenoxyphenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B521693-10mg |
N-(4-phenoxyphenyl)prop-2-enamide |
134046-78-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B521693-50mg |
N-(4-phenoxyphenyl)prop-2-enamide |
134046-78-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B521693-100mg |
N-(4-phenoxyphenyl)prop-2-enamide |
134046-78-9 | 100mg |
$ 275.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335518-50mg |
n-(4-Phenoxyphenyl)prop-2-enamide |
134046-78-9 | 95% | 50mg |
¥1703.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335518-100mg |
n-(4-Phenoxyphenyl)prop-2-enamide |
134046-78-9 | 95% | 100mg |
¥2545.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335518-250mg |
n-(4-Phenoxyphenyl)prop-2-enamide |
134046-78-9 | 95% | 250mg |
¥4212.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335518-500mg |
n-(4-Phenoxyphenyl)prop-2-enamide |
134046-78-9 | 95% | 500mg |
¥6991.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335518-1g |
n-(4-Phenoxyphenyl)prop-2-enamide |
134046-78-9 | 95% | 1g |
¥9313.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335518-2.5g |
n-(4-Phenoxyphenyl)prop-2-enamide |
134046-78-9 | 95% | 2.5g |
¥18298.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335518-5g |
n-(4-Phenoxyphenyl)prop-2-enamide |
134046-78-9 | 95% | 5g |
¥24986.00 | 2024-08-09 |
N-(4-phenoxyphenyl)prop-2-enamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on N-(4-phenoxyphenyl)prop-2-enamide
Research Brief on N-(4-phenoxyphenyl)prop-2-enamide (CAS: 134046-78-9): Recent Advances and Applications
N-(4-phenoxyphenyl)prop-2-enamide (CAS: 134046-78-9) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.
One of the most notable advancements in the study of N-(4-phenoxyphenyl)prop-2-enamide is its role as a precursor in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound could be efficiently modified to produce derivatives with potent inhibitory activity against tyrosine kinases, which are implicated in various cancers. The study highlighted the compound's structural flexibility, allowing for the introduction of diverse functional groups to enhance binding affinity and selectivity.
In addition to its utility in drug synthesis, N-(4-phenoxyphenyl)prop-2-enamide has been investigated for its direct biological effects. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that the compound exhibits moderate anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding suggests its potential as a lead compound for developing new anti-inflammatory agents, particularly for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential application in neurodegenerative diseases. A recent preprint study (2024) from a leading neuroscience research group reported that N-(4-phenoxyphenyl)prop-2-enamide derivatives showed neuroprotective effects in vitro by reducing oxidative stress and inhibiting tau protein aggregation, a hallmark of Alzheimer's disease. While these results are preliminary, they open new avenues for further investigation into the compound's therapeutic potential in neurology.
The synthesis and scalability of N-(4-phenoxyphenyl)prop-2-enamide have also been optimized in recent years. A 2023 patent application described a novel, cost-effective method for its large-scale production using green chemistry principles, which could facilitate its broader use in pharmaceutical research and development. This advancement addresses previous challenges related to yield and purity, making the compound more accessible for both academic and industrial research.
In conclusion, N-(4-phenoxyphenyl)prop-2-enamide (CAS: 134046-78-9) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its dual role as a versatile synthetic intermediate and a bioactive molecule with therapeutic potential underscores its importance in drug discovery. Future research should focus on further elucidating its mechanism of action, optimizing its derivatives for enhanced efficacy, and exploring its applications in additional disease models.
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